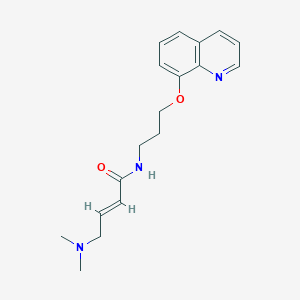
(E)-4-(Dimethylamino)-N-(3-quinolin-8-yloxypropyl)but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)-N-(3-quinolin-8-yloxypropyl)but-2-enamide is a chemical compound that is commonly referred to as DMQX. It is a selective antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation. DMQX has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes.
作用機序
DMQX acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor, and thus inhibits the receptor's activity. This mechanism of action is similar to that of other NMDA receptor antagonists such as ketamine and phencyclidine.
Biochemical and Physiological Effects:
The NMDA receptor is involved in a wide range of physiological processes, including synaptic plasticity, learning, and memory formation. DMQX has been shown to inhibit the activity of the NMDA receptor in various brain regions, including the hippocampus and cortex. This inhibition can lead to a variety of biochemical and physiological effects, including impaired learning and memory, reduced synaptic plasticity, and altered neuronal excitability.
実験室実験の利点と制限
One of the main advantages of using DMQX in scientific research is its high selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and investigate its function in various physiological and pathological processes. However, one limitation of DMQX is its relatively low potency compared to other NMDA receptor antagonists such as ketamine and MK-801. This can make it more difficult to achieve complete inhibition of the receptor's activity in some experiments.
将来の方向性
There are many potential future directions for research involving DMQX and the NMDA receptor. One area of interest is the role of the NMDA receptor in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. DMQX could be used to investigate the potential therapeutic effects of targeting the NMDA receptor in these disorders. Another area of interest is the development of more potent and selective NMDA receptor antagonists that could be used in conjunction with DMQX to achieve more complete inhibition of the receptor's activity.
合成法
DMQX can be synthesized using a multi-step process that involves the reaction of 8-hydroxyquinoline with 3-bromopropylamine to form the intermediate compound 8-(3-aminopropyl)quinoline. This intermediate is then reacted with dimethylformamide dimethyl acetal and but-2-enoyl chloride to yield the final product DMQX.
科学的研究の応用
DMQX has been used extensively in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for investigating the function of this receptor in the brain.
特性
IUPAC Name |
(E)-4-(dimethylamino)-N-(3-quinolin-8-yloxypropyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-21(2)13-5-10-17(22)19-12-6-14-23-16-9-3-7-15-8-4-11-20-18(15)16/h3-5,7-11H,6,12-14H2,1-2H3,(H,19,22)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGAGQZXFUENAL-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCCOC1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCCOC1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

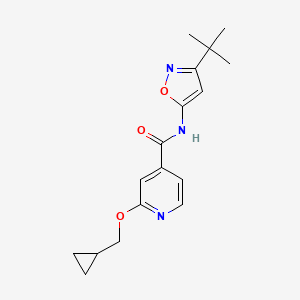
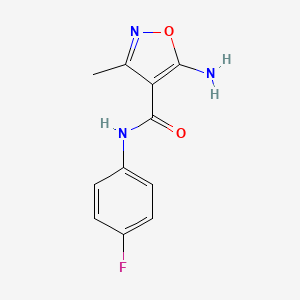
![1-Methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B2822836.png)
![3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine](/img/structure/B2822837.png)
![2-[1-(furan-3-carbonyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2822839.png)
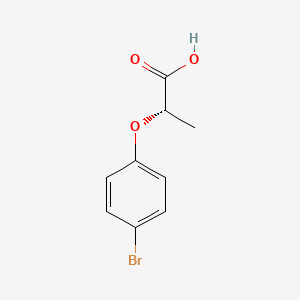
![2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2822842.png)


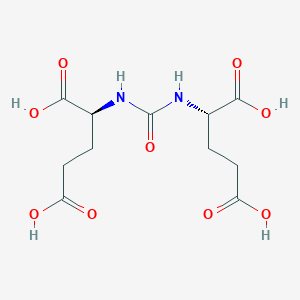

![N-(3-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2822850.png)

